chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol

Catalog No.
S869445
CAS No.
419581-64-9
M.F
C16H16Cl2N2O4Pd2
M. Wt
584.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbo...

CAS Number

419581-64-9

Product Name

chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol

IUPAC Name

chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol

Molecular Formula

C16H16Cl2N2O4Pd2

Molecular Weight

584.1 g/mol

InChI

InChI=1S/2C8H8NO2.2ClH.2Pd/c2*1-6(9-11)7-2-4-8(10)5-3-7;;;;/h2*2,4-5,10-11H,1H3;2*1H;;/q2*-1;;;2*+2/p-2/b2*9-6+;;;;

InChI Key

KKCAILXUBWILKM-FIOBSCOQSA-L

SMILES

CC(=NO)C1=[C-]C=C(C=C1)O.CC(=NO)C1=[C-]C=C(C=C1)O.Cl[Pd+].Cl[Pd+]

Canonical SMILES

CC(=NO)C1=[C-]C=C(C=C1)O.CC(=NO)C1=[C-]C=C(C=C1)O.Cl[Pd+].Cl[Pd+]

Isomeric SMILES

C/C(=N\O)/C1=[C-]C=C(C=C1)O.C/C(=N\O)/C1=[C-]C=C(C=C1)O.Cl[Pd+].Cl[Pd+]

Chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol, with the CAS number 419581-64-9, is a complex compound that consists of palladium coordinated with a specific organic ligand. The molecular formula for this compound is C16H16ClN2O4PdC_{16}H_{16}ClN_2O_4Pd, and it has a molecular weight of approximately 584.06 g/mol. The structure features a palladium center surrounded by chlorides and an organic moiety that includes a hydroxylamine derivative, which plays a crucial role in its reactivity and potential applications in catalysis and medicinal chemistry .

As mentioned earlier, the specific mechanism of action for this compound is not documented. However, if it acts as a catalyst, its mechanism would involve a cycle of bond activation, transformation, and regeneration of the palladium center []. The bidentate ligand would likely play a role in coordinating the substrate molecule and facilitating the desired reaction.

  • Palladium(II) is a well-known transition metal catalyst used in a wide range of organic transformations, including cross-coupling reactions, C-H activation, and cyclizations .
  • The presence of the chlorido ligand can influence the catalytic activity and selectivity of palladium complexes .
  • The nitrogen and oxygen atoms within the molecule could potentially serve as binding sites for organic substrates, allowing for activation and subsequent bond formation.

Chloropalladium(1+) complexes are often used as catalysts in various organic reactions, particularly in cross-coupling reactions such as Suzuki and Heck reactions. These reactions typically involve the coupling of organic halides with nucleophiles in the presence of a palladium catalyst. The unique structure of chloropalladium(1+) allows it to participate in these transformations effectively, facilitating the formation of carbon-carbon bonds. Additionally, the hydroxylamine component may undergo further reactions such as oxidation or rearrangement, contributing to its versatility in synthetic applications .

Research into the biological activity of chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol is limited but suggests potential anti-cancer properties due to the presence of palladium. Palladium complexes have been studied for their ability to interact with biological systems, including DNA binding and inhibition of cancer cell proliferation. The specific ligand may also influence biological interactions, enhancing or modulating the compound's activity against various cell lines .

The synthesis of chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol typically involves the reaction of palladium salts with the corresponding ligand under controlled conditions. A common method includes:

  • Preparation of Ligand: Synthesize the ligand 4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol through condensation reactions.
  • Complex Formation: React the ligand with a palladium precursor (e.g., palladium chloride) in an appropriate solvent (such as methanol or dimethylformamide) under reflux conditions.
  • Isolation: Purify the resulting complex using filtration and recrystallization techniques to obtain pure chloropalladium(1+) .

Chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol has several promising applications:

  • Catalysis: Utilized in organic synthesis for facilitating various coupling reactions.
  • Medicinal Chemistry: Potential use in developing anti-cancer agents due to its biological activity.
  • Material Science: Investigated for incorporation into polymer matrices for electronic applications .

Studies on the interactions of chloropalladium(1+) with biomolecules indicate that it can form stable complexes with nucleic acids and proteins, which may be responsible for its biological effects. Research has shown that such interactions can lead to alterations in cellular processes, including apoptosis and cell cycle regulation. Further investigation into these interaction mechanisms is essential to fully understand its therapeutic potential .

Chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol shares similarities with other palladium complexes but is unique due to its specific ligand structure and potential biological activity.

Compound NameMolecular FormulaKey Features
Palladium(II) ChloridePdCl2PdCl_2Basic palladium salt used in catalysis
Di-acetato(palladium(II))Pd(C2H3O2)2Pd(C_2H_3O_2)_2Known for its role in cross-coupling reactions
Bisphosphine Palladium ComplexVariesUtilizes phosphine ligands for enhanced reactivity

The distinct feature of chloropalladium(1+) lies in its hydroxylamine-derived ligand, which may impart unique reactivity patterns not observed in other palladium complexes, particularly concerning biological interactions . This specificity could lead to novel applications in drug development and materials science.

Dates

Modify: 2023-08-16

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